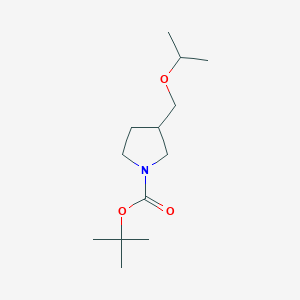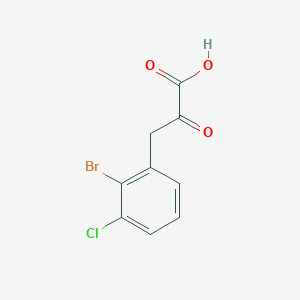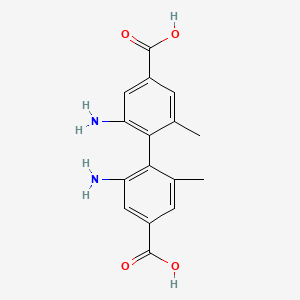
1-Butanamine, N-ethyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-ethyl-N-methyl- is an organic compound with the molecular formula C7H17N and a molecular weight of 115.2166 g/mol . It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is also known by its IUPAC name, N-ethyl-N-methylbutan-1-amine .
Vorbereitungsmethoden
The synthesis of 1-Butanamine, N-ethyl-N-methyl- can be achieved through various methods. One common synthetic route involves the alkylation of butanamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Butanamine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Industrial Production: Industrially, this compound can be produced through continuous flow processes where butanamine is reacted with ethyl and methyl halides in a reactor system designed for high efficiency and yield.
Analyse Chemischer Reaktionen
1-Butanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the nitrogen atom is replaced by other nucleophiles like halides or hydroxides under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions include amine oxides, secondary amines, and substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-ethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a catalyst in certain polymerization reactions.
Wirkmechanismus
The mechanism by which 1-Butanamine, N-ethyl-N-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The pathways involved include binding to specific receptors or enzymes, leading to changes in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Butanamine, N-ethyl-N-methyl- can be compared with other similar compounds such as:
1-Butanamine, N-ethyl-: This compound has one less methyl group attached to the nitrogen atom, making it a secondary amine.
1-Butanamine, N-methyl-: This compound has one less ethyl group attached to the nitrogen atom, also making it a secondary amine.
N,N-Dimethylethanamine: This compound has two methyl groups attached to the nitrogen atom, making it a tertiary amine but with a shorter carbon chain.
The uniqueness of 1-Butanamine, N-ethyl-N-methyl- lies in its specific alkyl group arrangement, which influences its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
66225-40-9 |
|---|---|
Molekularformel |
C7H17N |
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7-8(3)5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
WOLFCKKMHUVEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)



![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)


![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)



![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)

![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
